Manganous butyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganous butyl phosphate is an inorganic compound that consists of manganese, butyl groups, and phosphate ions It is a derivative of manganese phosphate, where the manganese is in the +2 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganous butyl phosphate can be synthesized through a reaction between manganese(II) sulfate and butyl phosphate in an aqueous medium. The reaction typically involves the following steps:
- Dissolving manganese(II) sulfate in water.
- Adding butyl phosphate to the solution.
- Adjusting the pH to facilitate the precipitation of this compound.
- Filtering and drying the precipitate to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Manganous butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or elemental manganese.
Substitution: The butyl groups can be substituted with other organic groups or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Organic reagents like alkyl halides or carboxylic acids are used for substitution reactions.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) phosphates.
Reduction: Manganese metal or lower oxidation state manganese compounds.
Substitution: Various organophosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Manganous butyl phosphate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme mimetics and as a potential antioxidant.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of manganous butyl phosphate involves its interaction with molecular targets such as enzymes and reactive oxygen species. It can mimic the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This antioxidant activity is crucial in protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Manganese(II) phosphate
- Manganese(III) phosphate
- Manganese pyrophosphate
- Manganese carbonate
Comparison
Manganous butyl phosphate is unique due to the presence of butyl groups, which enhance its solubility and reactivity compared to other manganese phosphates. Its ability to undergo substitution reactions makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
69011-04-7 |
---|---|
Molekularformel |
C4H9MnO4P |
Molekulargewicht |
207.02 g/mol |
IUPAC-Name |
butyl phosphate;manganese(2+) |
InChI |
InChI=1S/C4H11O4P.Mn/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H2,5,6,7);/q;+2/p-2 |
InChI-Schlüssel |
DXNQCJQBBZDSOA-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOP(=O)([O-])[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.